molecular formula C17H20N8O B5537757 N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide

Cat. No. B5537757
M. Wt: 352.4 g/mol
InChI Key: MPFXHHZGSDHEEK-UHFFFAOYSA-N
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Description

N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C17H20N8O and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.17600729 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

  • Research has synthesized novel pyrazolopyrimidine derivatives with significant anticancer and anti-inflammatory activities. These compounds were evaluated for their cytotoxicity against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammation and cancer therapy (Rahmouni et al., 2016).

Antimicrobial Potential

  • Studies have also explored the synthesis of pyrimidine linked pyrazole derivatives through microwave irradiation, showcasing their antimicrobial potential against various microorganisms, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Advanced Organic Synthesis Techniques

  • Innovative synthesis methods for isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been developed, showcasing the flexibility of pyrazolopyrimidine frameworks in generating diverse compounds through [3+2] cycloaddition reactions, highlighting their utility in organic synthesis and potential pharmaceutical applications (Rahmouni et al., 2014).

Novel Synthetic Pathways and Compound Libraries

  • The development of a solid-phase synthetic method for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide libraries has been reported, demonstrating the utility of this chemical structure in facilitating the discovery of new molecules with potential therapeutic benefits through high-throughput synthesis techniques (Heo & Jeon, 2017).

Future Directions

Pyrazole derivatives are a topic of ongoing research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on synthesizing new pyrazole derivatives and investigating their properties and biological activities.

properties

IUPAC Name

N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-11-9-12(2)25(24-11)15-10-14(22-13(3)23-15)18-7-8-21-17(26)16-19-5-4-6-20-16/h4-6,9-10H,7-8H2,1-3H3,(H,21,26)(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFXHHZGSDHEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)C3=NC=CC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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